molecular formula C16H22ClN3 B1461048 (R)-Desethylchloroquine CAS No. 106848-88-8

(R)-Desethylchloroquine

Cat. No.: B1461048
CAS No.: 106848-88-8
M. Wt: 291.82 g/mol
InChI Key: MCYUUUTUAAGOOT-GFCCVEGCSA-N
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Description

(R)-Desethylchloroquine (CAS 106848-88-8) is the enantiomerically pure (R)-form of the primary active metabolite of the antimalarial drug Chloroquine . As a major pharmacologically active metabolite, it is a critical reference standard in analytical and preclinical research for studying the complex pharmacokinetic profile, metabolic pathways, and disposition of Chloroquine and its analogs . Researchers utilize this compound in developing and validating sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of drug and metabolite levels in various biological matrices, including plasma, saliva, and urine, which is essential for understanding the drug's behavior in the body . Its specific application in chiral separations helps investigate the potential stereoselective metabolism and activity of the parent drug . This high-purity compound is provided exclusively for research purposes, such as in vitro analysis and as a reference standard, and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4-N-(7-chloroquinolin-4-yl)-1-N-ethylpentane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYUUUTUAAGOOT-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNCCC[C@@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301314063
Record name (-)-Desethylchloroquine
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Molecular Weight

291.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106848-88-8
Record name (-)-Desethylchloroquine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106848-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Desethylchloroquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Metabolic Pathways and Enantiomeric Disposition of R Desethylchloroquine

N-Dealkylation Pathways Leading to Desethylchloroquine (B194037) Formation.

The principal route of chloroquine (B1663885) metabolism in humans is N-dealkylation, which results in the formation of desethylchloroquine (DCQ) and subsequently bisdesethylchloroquine. nih.govnih.govdrugbank.com This biotransformation is catalyzed by a consortium of cytochrome P450 enzymes in the liver. nih.govdrugbank.com

Role of Cytochrome P450 Enzymes in Chloroquine N-Deethylation.

The N-deethylation of chloroquine to desethylchloroquine is a critical step in its metabolism, involving several isoforms of the cytochrome P450 enzyme family. nih.govnih.gov

Extensive research utilizing human liver microsomes (HLMs) and recombinant human P450s has identified CYP2C8 and CYP3A4/5 as the major enzymes responsible for the N-desethylation of chloroquine. nih.govdrugbank.comnih.gov These isoforms are characterized as low-affinity, high-capacity systems for this metabolic reaction. nih.govresearchgate.net Studies have shown a strong correlation between the rate of desethylchloroquine formation and the activity of these enzymes. For instance, desethylchloroquine formation is significantly correlated with testosterone (B1683101) 6β-hydroxylation (a marker for CYP3A activity) and paclitaxel (B517696) α-hydroxylation (a marker for CYP2C8 activity). nih.gov Further evidence for their involvement comes from inhibition studies, where ketoconazole (B1673606) (a CYP3A4/5 inhibitor) and quercetin (B1663063) (a CYP2C8 inhibitor) were shown to diminish chloroquine N-desethylation. nih.govnih.gov A combination of these inhibitors can lead to a strong inhibition (up to 80%) of the reaction. nih.govresearchgate.net

While CYP2C8 and CYP3A4/5 are the primary drivers of desethylchloroquine formation, other CYP isoforms also contribute to this metabolic pathway. nih.govnih.gov In vitro studies with cDNA-expressed human P450s have demonstrated that CYP1A2, CYP2C19, and CYP2D6 can also produce desethylchloroquine. nih.govnih.gov Among these, CYP2D6 is notable for being a high-affinity, low-capacity enzyme for this reaction. nih.govresearchgate.net This characteristic suggests that at lower, therapeutically relevant concentrations of chloroquine, CYP2D6 may play a more significant role. nih.gov However, at higher concentrations, the high-capacity systems of CYP2C8 and CYP3A4 are expected to dominate the metabolism. nih.gov Chloroquine and desethylchloroquine have also been shown to be competitive inhibitors of CYP2D6-mediated reactions. nih.gov

The kinetics of desethylchloroquine formation in human liver microsomes exhibit a biphasic nature, indicating the involvement of multiple enzymes with different affinities and capacities. nih.govdrugbank.com This is reflected in the Eadie-Hofstee plots of the reaction. nih.govdrugbank.comnih.gov The reported apparent Michaelis-Menten constant (Km) and maximum velocity (Vmax) values vary across studies but generally point to a high-affinity/low-capacity component and a low-affinity/high-capacity component.

Table 1: Kinetic Parameters for Desethylchloroquine Formation in Human Liver Microsomes

Study High-Affinity Component (Km) High-Affinity Component (Vmax) Low-Affinity Component (Km) Low-Affinity Component (Vmax)
Projean et al. (2003) nih.gov 444 ± 121 µM 617 ± 128 pmol/min/mg protein - -

Note: The values presented are the apparent Km and Vmax. The study by Projean et al. reported a single set of apparent kinetic parameters.

Metabolic Conversion from Hydroxychloroquine (B89500).

Desethylchloroquine is also a metabolite of hydroxychloroquine, another widely used antimalarial and immunomodulatory drug. drugbank.comsdpomf.com The metabolism of hydroxychloroquine to desethylchloroquine is also mediated by cytochrome P450 enzymes, including CYP3A4, CYP2D6, and CYP2C8. drugbank.comnih.govmdpi.com In vitro studies have shown that all three of these enzymes can form desethylchloroquine from hydroxychloroquine. nih.gov Desethylchloroquine, along with desethylhydroxychloroquine, are the primary metabolites of hydroxychloroquine. nih.govscielo.br

Stereoselective Metabolism and Chiral Inversion Phenomena.

The metabolism of chloroquine is stereoselective, meaning that one enantiomer is metabolized at a different rate than the other. nih.gov Chloroquine is administered as a racemic mixture of its two enantiomers, (R)- and (S)-chloroquine. Studies have shown that S(+)-chloroquine is preferentially metabolized, leading to higher blood concentrations of the (S)-forms of desethylchloroquine compared to the (R)-forms. nih.govnih.govtandfonline.com This suggests a faster clearance of the S(+)-chloroquine enantiomer. nih.gov Consequently, unbound plasma concentrations are higher for R(-)-chloroquine. nih.gov

The major metabolite, (+)-desethylchloroquine, has been shown to possess the absolute (S)-configuration. nih.gov While the focus of this article is on (R)-desethylchloroquine, it is important to note its formation in the context of the stereoselective metabolism of the parent compound. The blood and plasma concentrations of R-hydroxychloroquine have been observed to exceed those of S-hydroxychloroquine, while the mean blood concentration ratio of R/S for desethylchloroquine was 0.56, indicating a stereoselective metabolism of the parent compound. tandfonline.com In vitro studies using rat and mouse hepatic microsomes have indicated that (-)-(R)-hydroxychloroquine is preferentially metabolized, leading to higher concentrations of the (-)-(R)-enantiomers of its metabolites. scielo.br However, in vivo pharmacokinetic studies in humans have shown different R/S ratios for hydroxychloroquine and its metabolites, suggesting species-specific differences in stereoselective metabolism. scielo.br

There is no evidence in the reviewed literature to suggest chiral inversion of this compound to its (S)-enantiomer or vice-versa. The stereochemistry of the metabolite appears to be determined by the stereoselective metabolism of the parent compounds, chloroquine and hydroxychloroquine.

Differential Metabolic Clearance of Chloroquine Enantiomers to Desethylchloroquine

The primary metabolic pathway for chloroquine in humans is N-dealkylation, a process catalyzed by cytochrome P450 (CYP) enzymes in the liver, leading to the formation of the active metabolite desethylchloroquine. nih.govdrugbank.com Research has consistently shown that the metabolism of chloroquine is stereoselective, meaning the two enantiomers, (R)- and (S)-chloroquine, are processed at different rates.

Studies have demonstrated that (S)-(+)-chloroquine is cleared from the body more rapidly than (R)-(-)-chloroquine. nih.govnih.gov This difference in clearance is attributed to the preferential metabolism of the (S)-enantiomer. nih.gov The total body clearance for (R)-chloroquine has been measured to be lower (136 +/- 38 ml/min) than that for (S)-chloroquine (237 +/- 71 ml/min). nih.gov This stereoselectivity in metabolism is also influenced by differential binding of the chloroquine enantiomers to plasma proteins. (S)-chloroquine exhibits higher binding to plasma proteins (around 67%) compared to the (R)-enantiomer (around 35% to 42.7%). nih.govnih.gov Consequently, higher concentrations of the unbound, and thus metabolically available, (R)-(-)-chloroquine are present in the plasma. nih.gov

The enzymes primarily responsible for the N-deethylation of chloroquine to desethylchloroquine are CYP2C8 and CYP3A4/5, with a lesser contribution from CYP2D6. drugbank.comnih.govresearchgate.net In vitro studies using human liver microsomes have identified these isoforms as the key players in desethylchloroquine formation. drugbank.comnih.govresearchgate.net The process exhibits biphasic kinetics, suggesting the involvement of multiple enzymes with different affinities and capacities for the substrate. drugbank.comnih.gov The enantiomeric ratio (R/S) of desethylchloroquine formation has been observed to be concentration-dependent in in vitro settings. wjgnet.com

Preferential Formation and Blood Concentrations of Desethylchloroquine Stereoisomers

The preferential metabolism of (S)-(+)-chloroquine leads to a corresponding stereoselectivity in the formation and resulting blood concentrations of the desethylchloroquine enantiomers. Consistently, studies have reported that the blood concentrations of (S)-(+)-desethylchloroquine are higher than those of (R)-(-)-desethylchloroquine. nih.govnih.gov

Following the administration of racemic chloroquine, desethylchloroquine can be detected in plasma within 15 minutes and its concentrations can reach approximately 40% of the parent chloroquine concentrations. nih.govwho.intnih.gov Despite the faster clearance of (S)-chloroquine, the resulting higher concentrations of (S)-desethylchloroquine suggest a complex interplay between formation and subsequent elimination of the metabolite enantiomers. The terminal half-life of both chloroquine and desethylchloroquine is long, ranging from 20 to 60 days. nih.govnih.gov

The following table summarizes the key pharmacokinetic parameters related to the enantiomeric disposition of chloroquine and desethylchloroquine.

Parameter(R)-Chloroquine(S)-ChloroquineThis compound(S)-Desethylchloroquine
Total Body Clearance 136 +/- 38 ml/min nih.gov237 +/- 71 ml/min nih.gov--
Plasma Protein Binding ~35-43% nih.govnih.gov~67% nih.govnih.gov--
Area Under the Curve (AUC) --6.29 +/- 2.18 mg/L.h nih.gov12.9 +/- 7.4 mg/L.h nih.gov
Blood Concentration Ratio (R:S) at Steady-State (for Chloroquine) 1 nih.gov0.7 nih.gov--

Molecular and Cellular Mechanisms of Action of R Desethylchloroquine

Interactions with Intracellular Organelles and pH Modulation

Lysosomal and Endosomal Accumulation and Subsequent pH Elevation

As a weak base, (R)-Desethylchloroquine, like its parent compound chloroquine (B1663885), is believed to readily diffuse across cellular membranes in its unprotonated state. Upon entering acidic intracellular compartments such as lysosomes and endosomes, the lower pH environment facilitates the protonation of the compound. This protonation effectively traps the molecule within these organelles, leading to its accumulation at concentrations significantly higher than in the cytosol. nih.govdrugbank.comdrugbank.com This process of ion trapping is a key feature of the mechanism of action of 4-aminoquinolines.

OrganelleProposed Mechanism of this compoundConsequence
LysosomeDiffusion and protonation (ion trapping)Accumulation and elevation of intra-lysosomal pH
EndosomeDiffusion and protonation (ion trapping)Accumulation and elevation of intra-endosomal pH

Interference with Parasite-Specific Biochemical Pathways

Inhibition of Heme Polymerase and Heme Detoxification in Plasmodium Species

The primary antimalarial activity of chloroquine and its metabolites is attributed to their interference with the detoxification of heme in the malaria parasite, Plasmodium falciparum. During its intraerythrocytic stage, the parasite digests host hemoglobin in its acidic food vacuole to obtain essential amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystalline pigment called hemozoin, a process catalyzed by heme polymerase. drugbank.comnih.govaurjihdocuments.orgnih.gov

This compound, like chloroquine, is thought to inhibit this critical detoxification pathway. By accumulating in the food vacuole, it is believed to bind to heme, preventing its polymerization into hemozoin. This results in the buildup of toxic free heme within the parasite, which can lead to membrane damage and ultimately, parasite death. drugbank.com While desethylchloroquine (B194037) is known to possess antiplasmodic activity, the specific inhibitory potency of the (R)-enantiomer on heme polymerase has not been separately elucidated in the available literature. medchemexpress.com

Pathway ComponentRole in PlasmodiumEffect of this compound (presumed)
HemeToxic byproduct of hemoglobin digestionAccumulation due to detoxification inhibition
Heme PolymeraseCatalyzes polymerization of heme to hemozoinInhibition of enzymatic activity
HemozoinNon-toxic crystalline form of hemeReduced formation

Modulation of Cellular Signaling Pathways and Immune Responses

Effects on Toll-like Receptor Signaling

Toll-like receptors (TLRs) are key components of the innate immune system that recognize pathogen-associated molecular patterns. Chloroquine and its derivatives have been shown to modulate TLR signaling. Specifically, chloroquine is known to inhibit endosomal TLRs, such as TLR3, TLR7, TLR8, and TLR9, which recognize nucleic acids. drugbank.comnih.gov This inhibition is thought to be a consequence of the elevation of endosomal pH, which can interfere with the conformational changes and proteolytic processing required for TLR activation and signaling. nih.gov By inhibiting TLR signaling, these compounds can suppress the production of pro-inflammatory cytokines. nih.gov Desethylchloroquine is also recognized as an inhibitor of TLRs, though specific studies on the (R)-isomer's potency and selectivity are lacking. medchemexpress.com

Autophagy Pathway Modulation

Autophagy is a cellular process involving the degradation of cellular components via lysosomes. It is a critical pathway for cellular homeostasis and survival under stress. Chloroquine and its metabolites are widely used as inhibitors of autophagy. medchemexpress.comgavinpublishers.comnih.govrug.nl The mechanism of autophagy inhibition is primarily attributed to the disruption of lysosomal function. By raising the lysosomal pH, these compounds inhibit the activity of lysosomal degradative enzymes. gavinpublishers.com Furthermore, chloroquine has been shown to impair the fusion of autophagosomes with lysosomes, a crucial step in the autophagic process. nih.govrug.nl This blockage of the terminal stages of autophagy leads to the accumulation of autophagosomes. While desethylchloroquine is known to be an inhibitor of autophagy, the specific effects of the (R)-enantiomer on this pathway have not been independently verified. medchemexpress.com

Cellular PathwayGeneral FunctionProposed Effect of this compound
Toll-like Receptor (TLR) SignalingInnate immune response, cytokine productionInhibition, particularly of endosomal TLRs
AutophagyCellular degradation and recyclingInhibition of autophagosome-lysosome fusion and lysosomal degradation

Impact on Antigen Presentation Mechanisms

The precise impact of this compound on antigen presentation is not extensively detailed in dedicated studies. However, based on the well-documented mechanism of its parent compound, chloroquine, a strong inference can be drawn. Chloroquine is a classic lysosomotropic agent, a property that is central to its immunomodulatory effects, including the disruption of antigen presentation. This mechanism is predicated on the compound's nature as a weak base.

This compound, like chloroquine, is a weak base that can freely diffuse across cellular and organellar membranes in its unprotonated state. Upon entering acidic intracellular compartments, such as endosomes and lysosomes, the lower pH environment leads to the protonation of the molecule. This ionization traps the compound within the organelle, leading to its accumulation and a subsequent increase in the intra-organellar pH.

This elevation of lysosomal and endosomal pH has a direct and significant consequence on the machinery of antigen processing and presentation, particularly for the Major Histocompatibility Complex (MHC) class II pathway. The enzymes within these compartments, primarily acidic proteases like cathepsins, are responsible for digesting exogenous antigens into smaller peptide fragments. These enzymes have optimal activity at a low pH. By raising the pH, this compound is presumed to inhibit these proteases, thereby impairing the generation of antigenic peptides.

Consequently, the loading of these peptide fragments onto MHC class II molecules, a critical step that also occurs within these acidic vesicles, is severely hampered. The reduced formation of peptide-MHC class II complexes leads to a decrease in their transport to and display on the surface of antigen-presenting cells (APCs). This ultimately diminishes the ability of APCs to activate CD4+ helper T cells, a key event in initiating an adaptive immune response. Studies on chloroquine have demonstrated that this inhibition is effective in blocking the presentation of various endogenous antigens processed through the endosomal pathway.

Structure-Activity Relationship (SAR) and Enantiomeric Specificity in Biological Activity

The biological activity of desethylchloroquine is significantly influenced by its stereochemistry, a factor that is evident in its pharmacokinetics and interactions within biological systems. As a chiral molecule, it exists as two non-superimposable mirror images, or enantiomers: this compound and (S)-Desethylchloroquine. Research has demonstrated that the disposition, metabolism, and activity of these enantiomers are not identical, highlighting the importance of enantiomeric specificity.

The metabolism of the parent drug, chloroquine, is itself stereoselective. In vitro studies using rat liver microsomes have shown that the N-de-ethylation of chloroquine to desethylchloroquine is catalyzed by cytochrome P-450 isoenzymes. At low concentrations of the parent drug, there is a preferential formation of the (R)-enantiomer of desethylchloroquine. However, this process is subject to enantiomer-enantiomer interaction, where the presence of (S)-chloroquine strongly inhibits the formation of this compound. This indicates that the enzyme(s) responsible for the metabolism can stereoselectively discriminate between the enantiomers of the parent compound, which in turn affects the relative levels of the (R)- and (S)-desethylchloroquine metabolites produced.

Pharmacokinetic studies in humans have provided direct evidence of the enantiomeric specificity of desethylchloroquine itself. Following the administration of the separate enantiomers of chloroquine, the resulting plasma concentrations of the desethylchloroquine metabolites differ significantly. Specifically, a statistically significant increase in the Area Under the Curve (AUC) was observed for (S)-desethylchloroquine compared to this compound. This demonstrates that the two enantiomers are cleared or distributed differently in the body, with the (R)-enantiomer being eliminated more rapidly or distributed more widely than the (S)-enantiomer.

The following interactive table summarizes key pharmacokinetic findings that highlight the stereoselective disposition of desethylchloroquine enantiomers in humans.

ParameterThis compound(S)-DesethylchloroquineSignificance
Area Under the Curve (AUC) (mg/L.h)6.29 ± 2.1812.9 ± 7.4Statistically significant increase for (S)-enantiomer

Data derived from studies administering separate enantiomers of the parent compound, chloroquine.

While direct comparative activity studies between the (R) and (S) enantiomers of desethylchloroquine are limited, data from the parent compound, chloroquine, strongly support the principle of stereoselectivity in biological action. For instance, the enantiomers of chloroquine and hydroxychloroquine (B89500) exhibit different potencies against SARS-CoV-2 in vitro, with the S-enantiomers showing greater antiviral activity. Furthermore, significant differences are observed in their cardiotoxicity profiles, as measured by hERG ion channel inhibition, where the S-enantiomers are notably less toxic.

Advanced Analytical Methodologies for R Desethylchloroquine in Research Matrices

Chromatographic Techniques for Stereoselective Separation and Quantification

Chromatographic methods, particularly high-performance liquid chromatography, are foundational for the analysis of chloroquine (B1663885) and its metabolites. nih.gov These techniques offer high resolution and sensitivity, which are essential for complex biological samples. nih.gov

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a primary method for the enantioselective analysis of desethylchloroquine (B194037). nih.gov This direct approach allows for the effective separation of the (R) and (S) enantiomers. An enantioselective HPLC method was developed using a chiral alpha 1-acid glycoprotein (B1211001) column to successfully determine the concentrations of chloroquine and desethylchloroquine enantiomers in plasma and urine. nih.gov

Different types of CSPs are commercially available and have been employed for the separation of chloroquine enantiomers, which can be adapted for its metabolites. The main types include macrocyclic glycopeptide (e.g., Chirobiotic V) and polysaccharide-based (e.g., Chiralpak ID) columns. nih.gov The selection of the mobile phase is critical for achieving optimal separation. For instance, a mobile phase of methanol, acetic acid, and triethylamine (B128534) has been used with a Chirobiotic V column, while a mixture of hexane, methyl-t-butyl-ether, ethanol, and triethylamine was used for a Chiralpak ID column. nih.gov

Table 1: Example HPLC Conditions for Chiral Separation of Chloroquine Analogues

Chiral Stationary PhaseMobile Phase CompositionReference
α1-acid glycoproteinNot specified in abstract nih.gov
Chirobiotic V (macrocyclic glycopeptide)Methanol, Acetic Acid, Triethylamine (100:0.12:0.12, v/v/v) nih.gov
Chiralpak ID (polysaccharide)Hexane, Methyl-t-butyl-ether, Ethanol, Triethylamine (50:50:1:0.1 v/v/v) nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including increased speed, better resolution, and reduced solvent consumption. nih.gov A comparison between UPLC and HPLC methods for analyzing chloroquine and primaquine (B1584692) demonstrated that UPLC analysis time was significantly shorter (1.5 min vs. 3.0 min), with a reduced retention time for chloroquine (1.0 min vs. 2.6 min). nih.gov These benefits are directly applicable to the analysis of its metabolite, (R)-Desethylchloroquine.

Both fluorescence and ultraviolet (UV) detectors are commonly coupled with HPLC and UHPLC systems for the quantification of chloroquine and its metabolites. nih.govnih.gov Spectrofluorimetry is noted for its high sensitivity, capable of detecting concentrations in the ng/mL to pg/mL range, making it suitable for analyzing low concentrations of metabolites in complex biological matrices. nih.gov Fluorescence detection is often employed after separating hydroxychloroquine (B89500) and its metabolites, including desethylchloroquine, on a phenyl column. nih.gov UV detection is also widely used, with samples typically analyzed using C18 columns. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly selective technique for the quantification of drugs and their metabolites in biological fluids. unitedchem.comphenomenex.com This method combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. chromatographyonline.com

Several LC-MS/MS methods have been developed for the simultaneous analysis of chloroquine, hydroxychloroquine, and the primary metabolite, desethylchloroquine, in urine and other matrices. unitedchem.comchromatographyonline.com These methods often employ solid-phase extraction (SPE) for sample clean-up, which efficiently removes undesired matrix components and yields purified results. unitedchem.com Chromatographic separation is often achieved on columns like the Selectra® DA, which provides excellent retention and baseline separation of these polar compounds in under six minutes. unitedchem.com The use of a high-capacity polymeric cation-exchange SPE sorbent has been shown to yield excellent recoveries for desethylchloroquine (≥80% at 2.5 ng/mL and ≥95% at 25 ng/mL) with relative standard deviation (RSD) values ≤6%. unitedchem.comchromatographyonline.com

Table 2: Example LC-MS/MS Method Parameters for Desethylchloroquine Analysis

ParameterConditionReference
LC-MS/MS SystemShimadzu LCMS-8050 unitedchem.comchromatographyonline.com
UHPLC ColumnSelectra® DA (100 X 2.1 mm, 3 µm) unitedchem.comchromatographyonline.com
Column Temperature40°C unitedchem.com
Mobile PhaseA: D.I. H2O + 0.1% Formic Acid; B: MeOH + 0.1% Formic Acid chromatographyonline.com
Flow Rate0.4 mL/min unitedchem.comchromatographyonline.com
DetectionTandem Mass Spectrometry unitedchem.comphenomenex.comchromatographyonline.com

Electrophoretic Methods for Chiral Resolution

Capillary electrophoresis (CE) has emerged as a powerful alternative to HPLC for chiral separations, offering high separation efficiency, rapid analysis times, and low consumption of samples and reagents. mdpi.commdpi.com

Capillary Electrophoresis is highly effective for enantioselective analysis. springernature.com The direct method, where a chiral selector is added to the background electrolyte (BGE), is the most common approach. mdpi.com This allows for the in-situ formation of transient diastereomeric complexes, enabling the separation of enantiomers. mdpi.com

Cyclodextrins are the most predominantly used chiral selectors in CE. springernature.com A stereoselective CE assay was developed and validated for determining the enantiomeric purity of (R)-(-)-chloroquine and (S)-(+)-chloroquine using sulfobutylether(VII)-β-cyclodextrin as the chiral selector in the background electrolyte. mdpi.comnih.gov This method was performed using an uncoated fused-silica capillary with a 100 mM sodium phosphate (B84403) buffer at pH 2.5. nih.gov Such methodologies are directly applicable to the chiral resolution of this compound. semanticscholar.org Another study developed a CE method to measure hydroxychloroquine and its metabolite in whole blood using a background electrolyte mixture of an aqueous TRIS solution and methanol. mdpi.com

Table 3: Example Capillary Electrophoresis Conditions for Chiral Separation of Chloroquine Analogues

ParameterConditionReference
Chiral SelectorSulfobutylether(VII)-β-cyclodextrin (30 mg/mL) nih.gov
Background Electrolyte (BGE)100 mM Sodium Phosphate Buffer, pH 2.5 nih.gov
CapillaryUncoated fused silica (B1680970) (50.2/40 cm) nih.gov
Applied Voltage-25 kV nih.gov
Temperature20°C nih.gov
Detection Wavelength225 nm nih.gov

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Quantification

Spectroscopic and spectrometric techniques are indispensable for the unambiguous structural elucidation of compounds and their metabolites. jchps.comtaylorandfrancis.com These methods provide detailed information about a molecule's structure, composition, and the environment of its functional groups. jchps.comresearchgate.net

Techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are key analytical tools. taylorandfrancis.com

Mass Spectrometry (MS) provides the mass-to-charge ratio (m/z), which helps determine the molecular weight of a compound and its fragments. jchps.comarcjournals.org It is a cornerstone for identifying metabolites. arcjournals.org

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies characteristic of their structure. arcjournals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful techniques for identifying the structure and composition of a molecule by analyzing the magnetic properties of atomic nuclei. jchps.com

Infrared Ion Spectroscopy (IRIS) is an advanced tandem mass spectrometry technique that generates structurally diagnostic vibrational spectra for mass-selected ions. nih.gov A recently developed platform combines matrix-assisted laser desorption/ionization (MALDI) with IRIS, enabling the direct structural characterization of metabolites in complex biological tissues. nih.gov

The combination of chromatographic separation with these spectroscopic techniques, particularly LC-MS and GC-MS, provides one of the most powerful analytical approaches for identifying and quantifying metabolites like this compound in biological samples. arcjournals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules. While specific ¹H and ¹³C NMR spectral data for the isolated (R)-enantiomer of desethylchloroquine are not widely available in the cited literature, data for the racemic mixture, denoted as (±)-desethylchloroquine, can provide valuable structural information.

In principle, the ¹H NMR spectrum of this compound would exhibit distinct signals for each proton in the molecule, with chemical shifts influenced by their local electronic environment. Similarly, the ¹³C NMR spectrum would show a unique signal for each carbon atom. For instance, the ¹³C NMR spectrum of racemic desethylchloroquine is available in public databases, providing characteristic chemical shifts for the carbon atoms in the quinoline (B57606) ring and the aliphatic side chain. nih.gov

It is important to note that standard NMR spectroscopy does not differentiate between enantiomers. To achieve chiral resolution using NMR, chiral solvating agents or chiral derivatizing agents would be required to induce diastereomeric environments, leading to distinguishable chemical shifts for the (R) and (S) enantiomers.

Table 1: Representative Analytical Techniques for Chloroquine and its Metabolites

Analytical TechniqueApplicationKey FindingsReference
HPLC-UVSeparation and quantification of chloroquine and its major metabolites in human plasma.Successful resolution of all analytes in 20 minutes with UV detection at 232 nm. nih.gov
HPLC-DADSimultaneous quantification of chloroquine, desethylchloroquine, and primaquine in human plasma.The method was validated and demonstrated good accuracy and precision with recoveries of 83.7% for CQ, 92.3% for DSCQ, and 76.5% for PQ. nih.gov
Chiral HPLCEnantioselective analysis of chloroquine and desethylchloroquine.A chiral alpha 1-acid glycoprotein column was used to determine the concentrations of the enantiomers in plasma and urine. nih.gov

UV Spectrophotometry

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. The quinoline ring system in this compound is the primary chromophore responsible for its UV absorption.

While specific UV-Vis spectral data for the (R)-enantiomer are not detailed in the provided search results, the UV spectrum of desethylchloroquine (as a racemate or without stereochemical specification) in various solvents would be expected to show characteristic absorption maxima. For instance, methods for the determination of chloroquine and its metabolites often utilize UV detection at specific wavelengths. nih.govcore.ac.uk The selection of an appropriate solvent is crucial as it can influence the position and intensity of the absorption bands. mdpi.comsciencepublishinggroup.comshimadzu.com

Similar to NMR, standard UV spectrophotometry does not distinguish between enantiomers as they have identical absorption spectra. Chiral spectrophotometric methods, such as circular dichroism, would be necessary to differentiate between (R)- and (S)-desethylchloroquine.

Electrochemical Analytical Approaches

Electrochemical methods offer high sensitivity and are valuable for the analysis of electroactive compounds.

Square-Wave Voltammetry

Square-wave voltammetry (SWV) is a sensitive electrochemical technique that can be used for the quantitative analysis of electroactive species. While specific studies on the square-wave voltammetry of this compound were not identified, the electrochemical behavior of the parent compound, chloroquine, has been investigated using this technique. researchgate.net

The electrochemical activity of this compound would be associated with the quinoline ring system, which can undergo oxidation or reduction at an electrode surface. The peak potential and peak current in an SWV experiment would be dependent on the concentration of the analyte and the experimental conditions, such as pH and the nature of the supporting electrolyte.

It is important to recognize that without the use of a chiral electrode or a chiral selector in the electrochemical cell, standard square-wave voltammetry would not be able to differentiate between the (R) and (S) enantiomers of desethylchloroquine.

Method Validation for Research Applications (e.g., selectivity, sensitivity, reproducibility)

The validation of any analytical method is crucial to ensure the reliability and accuracy of the obtained results. For research applications involving this compound, a validated enantioselective method is essential. The validation process should adhere to established guidelines, such as those from the European Medicines Agency. europa.eu

A validated method for this compound would need to demonstrate the following key parameters:

Selectivity: The ability of the method to differentiate and quantify the (R)-enantiomer in the presence of its (S)-enantiomer and other components in the sample matrix. This is typically achieved using a chiral stationary phase in HPLC or a chiral selector in capillary electrophoresis. nih.govdoaj.org

Sensitivity: The lowest concentration of this compound that can be reliably detected (Limit of Detection, LOD) and quantified (Limit of Quantification, LOQ) with acceptable precision and accuracy.

Reproducibility: The precision of the method, assessed through intra- and inter-day variations. This ensures that the results are consistent over time and with different analysts or equipment. nih.gov

Accuracy: The closeness of the measured concentration to the true concentration of this compound. This is often determined through recovery studies in the matrix of interest. nih.gov

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

While a fully validated method specifically for this compound is not detailed in the search results, several studies have described the validation of methods for the simultaneous quantification of chloroquine and desethylchloroquine (without chiral separation) or the enantioselective separation of both chloroquine and desethylchloroquine. nih.govnih.gov These studies provide a framework for the type of validation that would be required for a method focused solely on this compound.

Table 2: Parameters for a Validated Chiral HPLC Method

Validation ParameterDescriptionTypical Acceptance Criteria
Selectivity No interference from endogenous components or the other enantiomer at the retention time of the analyte.Peak purity and resolution factor > 1.5
Linearity The relationship between concentration and response is linear over a defined range.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at LOQ)
Precision The degree of scatter between a series of measurements.Relative standard deviation (RSD) ≤ 15% (≤ 20% at LOQ)
Limit of Quantification (LOQ) The lowest concentration that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10
Recovery The efficiency of the extraction procedure.Consistent and reproducible across the concentration range
Stability Analyte stability in the biological matrix under various storage and processing conditions.Concentration change within ±15% of the initial concentration

Pharmacokinetic and Dispositional Research in Pre Clinical Models

Absorption and Distribution Characteristics in Pre-Clinical Systems

Following administration in pre-clinical models, desethylchloroquine (B194037), the parent compound of the (R)-enantiomer, demonstrates significant distribution into various tissues. A study in rats following a single intraperitoneal administration of desethylchloroquine revealed that the concentrations of the metabolite in the liver, heart, lungs, kidney, and spleen were substantially higher than in plasma. nih.gov Specifically, tissue concentrations were found to be 34 to 250 times greater than plasma concentrations 24 hours post-administration. nih.gov This extensive tissue distribution is a characteristic shared with the parent compound, chloroquine (B1663885). nih.gov

While these studies were conducted with the racemic mixture of desethylchloroquine, they provide foundational knowledge of its distribution behavior. It is inferred that (R)-Desethylchloroquine would exhibit a similar pattern of wide tissue distribution. The high affinity for tissues is a critical factor influencing the compound's pharmacokinetic profile, contributing to its long half-life and prolonged presence in the body.

Table 1: Tissue Distribution of Desethylchloroquine in Rats 24 Hours After a Single Intraperitoneal Administration

TissueConcentration Relative to Plasma
Liver34 to 250 times higher
Heart34 to 250 times higher
Lungs34 to 250 times higher
Kidney34 to 250 times higher
Spleen34 to 250 times higher

Data from a study on the tissue distribution of racemic desethylchloroquine in rats. nih.gov

Elimination Pathways and Clearance Mechanisms in Animal Models

The elimination of desethylchloroquine in animal models occurs over a prolonged period, reflecting its extensive tissue distribution and subsequent slow release back into circulation. Urinary excretion is a significant pathway for the elimination of this metabolite. nih.gov In rats, following intravenous administration of racemic desethylchloroquine, approximately 25% of the administered dose was recovered in the urine. nih.gov The excretion was most prominent on the first day post-administration. nih.gov

The terminal half-life of desethylchloroquine is notably long, with studies in mice showing a half-life of 32.6 hours in healthy subjects and 74.4 hours in malaria-infected subjects after administration of the parent drug, chloroquine. nih.gov While these data are for the racemic metabolite, they underscore the slow elimination kinetics. The clearance of desethylchloroquine is influenced by both hepatic metabolism and renal excretion. nih.gov The cytochrome P450 (CYP) enzyme system, particularly isoforms such as CYP2C8, CYP3A4, and CYP2D6, is involved in the metabolism of chloroquine to desethylchloroquine, which can, in turn, influence the subsequent elimination of the metabolite. clinpgx.org

Stereospecific Pharmacokinetics of this compound in Animal Models

Research in animal models has revealed significant stereoselectivity in the pharmacokinetics of desethylchloroquine. A pivotal study in rabbits, where the enantiomers of chloroquine were administered separately, demonstrated marked differences in the resulting metabolite concentrations. nih.gov The levels of this compound were found to be higher than those of (S)-desethylchloroquine. nih.gov This resulted in a statistically significant greater Area Under the Curve (AUC) for the (R)-metabolite compared to the (S)-metabolite, indicating that this compound has a slower clearance or is formed more readily and/or eliminated more slowly than its S-enantiomer in this model. nih.gov

Conversely, another study suggested that following the administration of racemic chloroquine, the blood concentrations of the S(+)-form of desethylchloroquine were consistently higher than those of the R(-)-form. nih.gov This finding points towards a preferential metabolism of S(+)-chloroquine to its desethyl metabolite. nih.gov These seemingly contrasting results highlight the complexity of stereoselective metabolism, which can be species-dependent and influenced by the specific enantiomer of the parent drug administered.

Table 2: Stereoselective Pharmacokinetic Findings for Desethylchloroquine Enantiomers in Animal Models

Animal ModelFindingImplicationReference
RabbitsHigher plasma concentrations and a significantly greater AUC for this compound compared to (S)-desethylchloroquine after separate administration of chloroquine enantiomers.Slower clearance or higher formation rate of the (R)-enantiomer of the metabolite. nih.gov
GeneralBlood concentrations of S(+)-desethylchloroquine exceeded those of the R(-)-forms after racemic chloroquine administration.Preferential metabolism of S(+)-chloroquine. nih.gov

Bioanalytical Methods for Pre-Clinical Pharmacokinetic Studies

The accurate determination of this compound concentrations in biological matrices from pre-clinical studies necessitates the use of sensitive and specific bioanalytical methods. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques for this purpose. nih.govphenomenex.com

For the specific analysis of this compound, chiral chromatography is essential to separate it from its (S)-enantiomer. This is typically achieved using chiral stationary phases (CSPs) in HPLC systems. nih.govchiralpedia.com Polysaccharide-based and macrocyclic glycopeptide chiral columns have been successfully used for the enantiomeric separation of chloroquine and its metabolites. nih.gov

Sample preparation is a critical step to ensure the removal of interfering substances from the biological matrix (e.g., plasma, tissue homogenates). Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). nih.govchromatographyonline.com The subsequent analysis by LC-MS/MS provides high sensitivity and selectivity, allowing for the quantification of low concentrations of the analyte and its metabolites. nih.govresearchgate.net The development and validation of these bioanalytical methods are performed in accordance with regulatory guidelines to ensure the reliability of the pharmacokinetic data obtained from pre-clinical studies. researchgate.net

Table 3: Common Bioanalytical Techniques for the Analysis of Desethylchloroquine Enantiomers

TechniqueKey Features
Chiral HPLCUtilizes chiral stationary phases (CSPs) to achieve separation of (R)- and (S)-enantiomers. nih.govchiralpedia.com
LC-MS/MSProvides high sensitivity and selectivity for accurate quantification in complex biological matrices. nih.govphenomenex.com
Sample PreparationProtein precipitation, liquid-liquid extraction, or solid-phase extraction are used to clean up samples before analysis. nih.govchromatographyonline.com

Future Directions and Emerging Research Avenues for R Desethylchloroquine

Development of Novel Stereoselective Synthetic Pathways for (R)-Desethylchloroquine

The availability of enantiomerically pure this compound is a prerequisite for its detailed pharmacological evaluation. Currently, obtaining this specific enantiomer often relies on the resolution of a racemic mixture of desethylchloroquine (B194037), a process that can be inefficient. One documented method involves the use of an atropisomeric resolving agent to separate the enantiomers nih.gov. Another common approach is the chiral separation of the enantiomers of the parent drug, chloroquine (B1663885), followed by metabolism, or the separation of the racemic metabolite mixture using techniques like chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) nih.govbiorxiv.orgnih.gov.

Future research must prioritize the development of more direct and efficient de novo asymmetric synthesis routes. An asymmetric synthesis approach would build the molecule from achiral starting materials, setting the desired stereochemistry at the chiral center in a controlled manner. This could involve leveraging modern synthetic methodologies such as:

Chiral catalysts: Employing transition-metal catalysts with chiral ligands or organocatalysts to guide the stereochemical outcome of key bond-forming reactions.

Chiral pool synthesis: Using readily available, enantiomerically pure starting materials that already contain a suitable chiral center.

Stereoselective enzymatic reactions: Utilizing enzymes that can selectively produce the (R)-enantiomer due to their inherent chirality.

Developing robust and scalable stereoselective synthetic pathways is a critical step. It will not only provide the necessary quantities of pure this compound for comprehensive preclinical and clinical studies but also reduce the cost and complexity associated with chiral separation methods.

Further Elucidation of Stereospecific Molecular Mechanisms of Action

The mechanism of action for the parent drug, chloroquine, is primarily attributed to its interference with heme polymerization in the malaria parasite's digestive vacuole drugbank.comdrugbank.com. However, enantiomers often exhibit different affinities and interactions with biological targets due to their distinct three-dimensional arrangements. Studies on chloroquine analogues have already demonstrated stereoselective affinity for certain biological receptors, such as the PGF2α receptor nih.gov.

Therefore, a significant future research avenue is the detailed investigation of the molecular mechanisms specific to the (R)-enantiomer of desethylchloroquine. Key research questions to be addressed include:

Interaction with Heme Polymerization: Does this compound interact differently with heme, ferriprotoporphyrin IX, or the growing hemozoin crystal compared to its (S)-counterpart? Advanced techniques like X-ray crystallography and molecular modeling could reveal stereospecific binding modes.

Identification of Novel Targets: Beyond its antiplasmodial activity, research should explore other potential molecular targets. Techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) could identify proteins that preferentially bind to the (R)-enantiomer.

Pathway Analysis: Once specific binding partners are identified, subsequent studies should focus on how these interactions modulate cellular signaling pathways. This would be crucial for understanding any unique anti-inflammatory, antiviral, or other biological activities. For example, research has shown that the enantiomers of chloroquine and hydroxychloroquine (B89500) exhibit differential binding to the ACE2 receptor, a key protein for SARS-CoV-2 entry nih.govmdpi.com.

A thorough understanding of these stereospecific mechanisms is essential for identifying the most promising therapeutic applications for this compound and for designing next-generation compounds with improved efficacy and specificity.

Advanced Modeling and Simulation in Pharmacokinetic/Pharmacodynamic Studies for Enantiomers

Significant differences in the pharmacokinetic (PK) profiles of chloroquine enantiomers and their metabolites have been documented. Following administration of racemic chloroquine to humans, the resulting concentrations of the desethylchloroquine enantiomers are different. Specifically, the area under the curve (AUC) for (S)-desethylchloroquine was found to be more than double that of this compound, indicating substantial stereoselectivity in the metabolism of chloroquine or the subsequent clearance of its metabolites nih.gov.

To better understand and predict these differences, future research must move beyond traditional PK modeling and embrace more sophisticated, enantiomer-specific approaches. Physiologically-Based Pharmacokinetic (PBPK) modeling represents a powerful tool for this purpose. PBPK models integrate drug-specific physicochemical data with physiological information to simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound in different tissues and organs scielo.brasm.org.

Future modeling and simulation efforts should focus on:

Developing a specific PBPK model for (R)- and (S)-Desethylchloroquine: This would require in vitro data on the enantiomers' plasma protein binding, metabolism by specific CYP450 enzymes, and tissue partitioning. Such a model could predict how genetic polymorphisms in metabolic enzymes might affect exposure to this compound scielo.br.

Integrating PK and Pharmacodynamic (PD) data: Linking the PBPK model with PD models (PK/PD modeling) will allow researchers to simulate the time course of the drug's effect in relation to its concentration at the target site core.ac.uknih.gov. This is crucial for optimizing dosing regimens and predicting therapeutic outcomes.

These advanced modeling techniques will be instrumental in translating preclinical findings into clinical settings and are essential for any future development of this compound as a single-enantiomer drug.

Table 1: Pharmacokinetic Parameters of Desethylchloroquine Enantiomers in Humans After Administration of Racemic Chloroquine

This interactive table is based on data from a study investigating the stereoselective pharmacokinetics of chloroquine. The values for desethylchloroquine are for the metabolites formed.

Parameter This compound (S)-Desethylchloroquine Reference

Exploration of Unique Biological Activities Attributable to the (R)-Enantiomer

While desethylchloroquine is known to possess antiplasmodial activity, its potency can be lower than that of the parent compound, particularly against resistant strains of P. falciparum nih.gov. However, the distinct stereochemistry of this compound may endow it with a unique profile of biological activities or a different safety profile compared to its S-enantiomer.

Promising areas for investigation include:

Anti-inflammatory and Immunomodulatory Effects: Chloroquine and hydroxychloroquine are used in the treatment of autoimmune diseases like rheumatoid arthritis and lupus. It is critical to investigate whether this compound retains these properties and if it offers a better efficacy-to-toxicity ratio.

Antiviral Activity: The antiviral potential of this compound should be systematically evaluated against a broad range of viruses. Given the differential effects of the parent enantiomers on SARS-CoV-2, exploring its activity against other viruses is a logical next step.

Anticancer Properties: Some quinoline-based compounds have shown potential as anticancer agents. High-throughput screening of this compound against various cancer cell lines could uncover novel therapeutic opportunities.

Cardiovascular Safety Profile: A crucial aspect will be to determine if the (R)-enantiomer has a different profile regarding cardiac side effects (e.g., hERG channel inhibition) compared to the (S)-enantiomer, which could be a significant differentiating factor for future drug development biorxiv.org.

By systematically exploring these diverse biological activities, researchers may identify unique therapeutic niches for this compound, potentially repurposing this metabolite as a valuable therapeutic agent in its own right.

Q & A

Q. What are the primary metabolic pathways for (R)-Desethylchloroquine, and how do they influence experimental design in pharmacokinetic studies?

this compound is a major metabolite of chloroquine generated via hepatic CYP450 enzymes (primarily CYP2C8 and CYP3A4/5) . To study its pharmacokinetics, researchers must account for interspecies variability in CYP activity and use stable isotope-labeled internal standards (e.g., desethylchloroquine-D4) during LC-MS/MS validation to ensure accurate quantification . Experimental designs should include controls for enzyme inhibitors (e.g., ketoconazole for CYP3A4) to isolate metabolic contributions .

Q. How can researchers accurately quantify this compound in biological matrices, and what validation criteria are essential?

High-throughput LC-MS/MS methods with automated extraction (e.g., solid-phase extraction for plasma, supported liquid extraction for whole blood) are recommended. Key validation parameters include:

  • Sensitivity : Lower limit of quantification (LLOQ) ≤2.56 ng/ml in whole blood .
  • Precision : Intra- and inter-batch CV <15% .
  • Selectivity : Absence of interference from co-administered drugs (e.g., primaquine, artesunate) . Matrix effects should be assessed using post-column infusion experiments across anticoagulants (EDTA, heparin) to ensure robustness .

Q. What role does stereoselectivity play in the disposition of this compound, and how should this be accounted for in pharmacokinetic models?

The R-enantiomer exhibits distinct pharmacokinetics due to stereoselective protein binding (35% bound vs. 67% for S-enantiomer), leading to higher unbound plasma concentrations . Researchers must use chiral separation techniques (e.g., CN-column chromatography) and include enantiomer-specific internal standards to avoid misestimation of active metabolite levels in pharmacokinetic models .

Advanced Research Questions

Q. How can in vitro-in vivo discrepancies in protein binding and lysosomal accumulation of this compound be addressed during pharmacological studies?

In vitro assays often underestimate unbound fractions due to differences in serum composition (e.g., fetal bovine serum vs. human plasma). To bridge this gap:

  • Measure unbound fractions in clinical samples using equilibrium dialysis .
  • Adjust in vitro IC90 values by incorporating lysosomal accumulation factors (2–5× higher in blood cells) .
  • Use physiologically based pharmacokinetic (PBPK) modeling to simulate tissue-specific distribution, particularly in lysosome-rich organs like the lungs .

Q. What methodological approaches resolve contradictions between observed in vitro antiviral activity and clinical efficacy of this compound?

Despite in vitro activity against SARS-CoV-2, clinical failures arise due to subtherapeutic unbound plasma concentrations. Researchers should:

  • Compare total vs. unbound drug concentrations using protein binding-adjusted pharmacodynamic models .
  • Evaluate combination therapies with synergistic agents (e.g., azithromycin) to enhance intracellular uptake .
  • Conduct population pharmacokinetic studies to identify covariates (e.g., CYP2C8 polymorphisms) affecting metabolite exposure .

Q. What strategies optimize LC-MS/MS parameters for enantiomer-specific quantification of this compound in complex matrices?

  • Chromatography : Use Zorbax SB-CN columns with a mobile phase of acetonitrile/ammonium formate (pH 2.6) to resolve enantiomers .
  • Ionization : TurboVap®-assisted positive ion mode (5500 V) enhances sensitivity for low-abundance metabolites .
  • Data Analysis : Apply 1/x²-weighted linear regression to calibration curves to minimize heteroscedasticity in high-concentration ranges .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.